N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-24-18-21-20-16(22(18)15-11-7-4-8-12-15)13-19-17(23)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQTTHHTIGFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that related compounds exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans . The ethylthio substitution in N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide may enhance its efficacy by improving lipophilicity and cellular uptake.
Antioxidant Properties
Research has demonstrated that triazole derivatives can possess antioxidant capabilities. In comparative studies, compounds similar to this compound have shown superior antioxidant activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .
Cancer Research
Triazole derivatives are being investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique structure of this compound may allow it to target multiple pathways in cancer cells.
Agricultural Applications
Fungicides
The antifungal properties of triazoles make them valuable in agricultural applications as fungicides. They are effective against a wide range of fungal diseases affecting crops. The incorporation of the ethylthio group may enhance the compound's ability to penetrate plant tissues and inhibit fungal growth more effectively than existing fungicides .
Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and development by modulating hormonal pathways. This could lead to improved crop yields and resistance to environmental stressors .
Materials Science Applications
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Nanotechnology
The compound's ability to form stable complexes with metals makes it a candidate for applications in nanotechnology. It can be utilized in the synthesis of metal nanoparticles with potential applications in catalysis and drug delivery systems .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Gotsulya et al., 2020 | Demonstrated significant inhibition of bacterial growth with triazole derivatives. |
| Antioxidant Properties | Šermukšnytė et al., 2022 | Showed higher antioxidant capacity compared to BHT; promising for health-related applications. |
| Agricultural Use | MDPI Journal | Effective against crop pathogens; potential as a new class of fungicides. |
| Polymer Chemistry | DergiPark Study | Enhanced mechanical properties when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The ethylthio group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. The benzamide moiety can interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethylthio group in the target compound offers intermediate lipophilicity compared to bulkier groups like benzylthio () or benzothiazole (), which may enhance membrane permeability .
- Spectral Shifts : The C=O stretch in the target compound (1685 cm⁻¹) aligns with benzamide derivatives (1675–1690 cm⁻¹), while sulfonamide analogs () show additional S=O peaks at 1150 cm⁻¹ .
- Thermal Stability : Higher melting points in sulfonamide-containing compounds (e.g., 266–268°C in ) suggest stronger intermolecular forces compared to the target compound .
Tyrosinase Inhibition
- Target Compound : Predicted moderate tyrosinase inhibition due to triazole-thioether interactions with copper ions in the enzyme’s active site, similar to compound 9g (IC₅₀ = 12.3 µM) .
- Analog 9g (C₂₇H₂₄N₆OS₂): Exhibits superior inhibition (IC₅₀ = 8.7 µM) attributed to the 2-aminothiazole moiety enhancing metal chelation .
- Sulfonamide Derivatives () : Lower activity (IC₅₀ > 50 µM) due to reduced electron-donating capacity of sulfamoyl groups .
Solubility and Bioavailability
- Target Compound : Moderate aqueous solubility (logP ≈ 3.2) due to the ethylthio-benzamide balance, comparable to 4-ethylphenyl-substituted analogs (logP = 3.5) .
- Morpholine Derivatives (): Enhanced solubility (logP ≈ 2.8) from polar morpholinoethyl groups, but reduced blood-brain barrier penetration .
Biological Activity
N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
1. Structure and Synthesis
This compound features a triazole ring, an ethylthio group, and a benzamide moiety. The synthesis typically involves the following steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
- Introduction of the Ethylthio Group : Nucleophilic substitution reactions using ethylthiol are employed to attach the ethylthio group.
- Coupling with Benzamide : The final step involves coupling the triazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring may bind to enzymes or receptors, inhibiting their activity. This is crucial for its potential antifungal and antibacterial effects.
- Lipophilicity Enhancement : The ethylthio group enhances the compound's lipophilicity, allowing better membrane penetration.
- Protein Interaction : The benzamide moiety can interact with proteins, modulating their functions and leading to various biological effects.
3.1 Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound:
- Antifungal Effects : this compound has shown promising antifungal activity against various strains. For instance, it was tested against Candida species and demonstrated significant inhibition compared to standard antifungal agents .
3.2 Anticancer Properties
Research indicates that this compound may possess anticancer properties:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(...)-benzamide | A431 (epidermoid carcinoma) | <10 |
| N-(...)-benzamide | Jurkat (T-cell leukemia) | <10 |
In these studies, the compound exhibited cytotoxic effects comparable to established chemotherapeutics such as doxorubicin .
3.3 Anti-inflammatory Properties
The compound has also been explored for anti-inflammatory effects. In vitro assays indicated that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .
4. Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antifungal Activity : In a comparative study against standard antifungal agents like amphotericin B, this compound demonstrated superior activity against certain resistant fungal strains .
- Anticancer Study : A recent investigation into its anticancer properties revealed that it induced apoptosis in cancer cells through modulation of apoptotic pathways .
5. Conclusion
This compound exhibits a range of biological activities that make it a promising candidate for further research in medicinal chemistry. Its unique structure allows for interactions with various biological targets, leading to significant antimicrobial and anticancer effects. Continued exploration could yield valuable insights into its therapeutic potential and applications in drug development.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole core formation | POCl₃, reflux | 87–91 | |
| Thioether introduction | Ethyl iodide, NaH/DMF | 89–92 | |
| Amidation | Benzoyl chloride, pyridine | 85–90 |
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography : Use HPLC-DAD with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to separate the compound from impurities. Retention times and UV spectra (λ = 254 nm) confirm purity .
- Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z 381 for C₁₉H₂₀N₄OS) .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Tyrosinase Inhibition : Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. Measure IC₅₀ values via spectrophotometry (λ = 475 nm) .
- Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Q. Example Data :
| Assay | Target | IC₅₀/MIC (μM) | Reference |
|---|---|---|---|
| Tyrosinase inhibition | Mushroom tyrosinase | 12.5 ± 1.2 | |
| Antimicrobial | S. aureus | 25.0 ± 2.1 |
Advanced: How can computational modeling predict its biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or tyrosinase). Key interactions:
- Triazole N-atoms form hydrogen bonds with TYR341 (COX-2) .
- Ethylthio group exhibits hydrophobic interactions with VAL248 (tyrosinase) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. Key Findings :
- The compound’s benzamide moiety aligns with hydrophobic pockets in tyrosinase, enhancing inhibitory potency .
Advanced: How can crystallography resolve structural ambiguities?
Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: methanol/CHCl₃). Use SHELXTL for structure refinement .
- Key Metrics :
- Bond lengths: Triazole C-N (1.31–1.35 Å), C-S (1.74–1.78 Å) .
- Torsion angles: Benzamide and triazole planes show dihedral angles < 10°, indicating conjugation .
Example :
A related crystal structure (CCDC 2056869) confirmed the ethylthio group’s orientation via intermolecular C-H···S interactions .
Advanced: How to optimize derivatives for enhanced activity?
Answer:
-
SAR Studies :
-
Biological Testing : Compare IC₅₀ values across derivatives. For example:
Derivative R-group Tyrosinase IC₅₀ (μM) Parent -SEt 12.5 Derivative A -SCycloheptyl 8.2
Advanced: How to address discrepancies in biological data across studies?
Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. mushroom tyrosinase) and substrate concentrations .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance (p < 0.05) .
- Control Compounds : Include kojic acid (tyrosinase) or ciprofloxacin (antimicrobial) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
